molecular formula C19H34N6O B3844745 2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol

2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol

Cat. No.: B3844745
M. Wt: 362.5 g/mol
InChI Key: PRFGRNFNCVYJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol is a complex organic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring substituted with cyclohexylamino groups and a methylpropan-1-ol moiety. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce cyclohexylamines and alcohol derivatives.

Scientific Research Applications

2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazine ring and cyclohexylamino groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This compound can modulate various biological processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol stands out due to its unique combination of cyclohexylamino groups and a methylpropan-1-ol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N6O/c1-19(2,13-26)25-18-23-16(20-14-9-5-3-6-10-14)22-17(24-18)21-15-11-7-4-8-12-15/h14-15,26H,3-13H2,1-2H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFGRNFNCVYJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=NC(=NC(=N1)NC2CCCCC2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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